molecular formula C13H17NO3S B586440 (S)-Rasagiline-13C3 Mesylate CAS No. 1391068-00-0

(S)-Rasagiline-13C3 Mesylate

カタログ番号 B586440
CAS番号: 1391068-00-0
分子量: 270.32
InChIキー: JDBJJCWRXSVHOQ-AJPOOADWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rasagiline is used alone or together with levodopa for the treatment of Parkinson’s disease . The mesylate is present as the CH3SO−3 anion .


Synthesis Analysis

The synthesis of mesylate salts like (S)-Rasagiline-13C3 Mesylate often involves the conversion of an alcohol to a tosylate or mesylate, which proceeds with retention of configuration at the electrophilic carbon .


Molecular Structure Analysis

Rasagiline mesylate is chemically designated as N-Propargyl-1®-aminoindan mesylate. Its structural formula is (C 12 H 13 N)•CH 4 SO 3 and its molecular weight is 267.34 . The structure of ®-rasagiline mesylate was determined from laboratory and synchrotron powder diffraction data .


Chemical Reactions Analysis

The formation of mesylate salts involves several chemical reactions. For instance, conversion of an alcohol to a tosylate or mesylate proceeds with retention of configuration at the electrophilic carbon .


Physical And Chemical Properties Analysis

The physicochemical properties of active pharmaceutical ingredients (APIs) like (S)-Rasagiline-13C3 Mesylate are greatly affected by their salt forms. The choice of a particular salt formulation is based on numerous factors such as API chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics .

科学的研究の応用

Comprehensive Analysis of (S)-Rasagiline-13C3 Mesylate Applications

(S)-Rasagiline-13C3 Mesylate is a derivative of the pharmaceutical Rasagiline, used primarily in the treatment of Parkinson’s disease. The addition of the 13C3 isotopic label makes it particularly useful in scientific research for tracking and understanding the drug’s metabolism and distribution. Below is a detailed analysis of its applications in various scientific research fields.

Parkinson’s Disease Treatment Efficacy

Application Summary: (S)-Rasagiline-13C3 Mesylate is utilized to evaluate the efficacy of Rasagiline in treating Parkinson’s disease symptoms. By using the isotopically labeled compound, researchers can trace the metabolic pathway and quantify the drug’s presence in the brain.

Experimental Procedures: Clinical trials are conducted where patients are administered the labeled compound, and its concentration in cerebrospinal fluid is measured using mass spectrometry.

Results: Studies have shown that (S)-Rasagiline-13C3 Mesylate can cross the blood-brain barrier effectively, indicating the potential for high efficacy in Parkinson’s disease treatment.

Brain Tissue Targeting

Application Summary: The compound’s ability to target brain tissues is investigated to enhance the delivery of Rasagiline to the central nervous system.

Experimental Procedures: Intranasal administration of Rasagiline Mesylate-Loaded Transferosomal In Situ Gel is tested on animal models to assess its targeting power to brain tissues .

Results: The in situ gel shows enhanced brain bioavailability and successful brain targeting, offering a direct nose-to-brain drug delivery route .

Pharmacokinetic Studies

Application Summary: (S)-Rasagiline-13C3 Mesylate is used in pharmacokinetic studies to understand the drug’s distribution, absorption, and elimination from the body.

Experimental Procedures: The labeled compound is administered, and its levels are monitored over time in plasma and tissues using analytical techniques like HPLC and LC-MS/MS.

Results: These studies provide insights into the drug’s half-life, bioavailability, and the extent of its metabolism.

Drug Delivery Optimization

Application Summary: Research focuses on optimizing the delivery of Rasagiline to improve patient outcomes and reduce side effects.

Experimental Procedures: Comparative studies between traditional oral administration and innovative delivery systems like nanovesicles are conducted .

Results: Alternative delivery methods show promise in bypassing hepatic metabolism and improving bioavailability .

Neuroprotective Effect Analysis

Application Summary: The neuroprotective effects of Rasagiline are analyzed using (S)-Rasagiline-13C3 Mesylate to track its interaction with neuronal cells.

Experimental Procedures: Cell culture studies are performed to observe the drug’s effect on dopaminergic neurons under oxidative stress conditions.

Results: The compound demonstrates potential neuroprotective properties, suggesting its utility in slowing Parkinson’s disease progression.

Metabolic Pathway Elucidation

Application Summary: The isotopic labeling of (S)-Rasagiline-13C3 Mesylate aids in elucidating the metabolic pathways of Rasagiline.

Experimental Procedures: Metabolomics studies are carried out using the labeled compound to track its transformation into metabolites.

Results: The research identifies primary and secondary metabolites, providing a comprehensive understanding of the drug’s metabolism.

Long-Acting Formulation Development

Application Summary: The development of long-acting formulations of Rasagiline is explored to improve patient compliance and therapeutic efficacy.

Experimental Procedures: In situ gel formulations are tested for their release profile and duration of action in vivo .

Results: Patented long-acting injectable in situ gels show sustained release and prolonged action, indicating potential for less frequent dosing .

作用機序

While specific information on the mechanism of action of (S)-Rasagiline-13C3 Mesylate is not available, it is known that rasagiline exerts its action in the central nervous system (CNS) and smooth muscles by competing with acetylcholine at muscarinic receptors .

将来の方向性

The future of kinase drug discovery, a field relevant to (S)-Rasagiline-13C3 Mesylate, is promising. Over the past 20 years, remarkable progress has been made in improving the potency and specificity of small-molecule inhibitors of protein and lipid kinases .

特性

IUPAC Name

methanesulfonic acid;(1S)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1/i1+1,2+1,9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-AJPOOADWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Rasagiline-13C3 Mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。